methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate
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Overview
Description
Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a nitrophenyl group, a triazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Triazole Ring:
Attachment of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Reduction of the Nitro Group: The major product is the corresponding amine derivative.
Substitution of the Chlorine Atom: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and isoxazole rings can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl 4-chloro-2-nitrophenyl carbamate: This compound shares the chlorophenyl and nitrophenyl groups but differs in its overall structure and functional groups.
1-(4-chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea: This compound also contains chlorophenyl and nitrophenyl groups but features a urea linkage instead of the triazole and isoxazole rings.
Uniqueness
Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both triazole and isoxazole rings in a single molecule is relatively rare and offers unique opportunities for chemical modification and functionalization.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)triazol-4-yl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O5/c1-29-19(26)16-17(13-4-2-3-5-14(13)20)22-30-18(16)15-10-24(23-21-15)11-6-8-12(9-7-11)25(27)28/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGGRJMWNIGCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN(N=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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